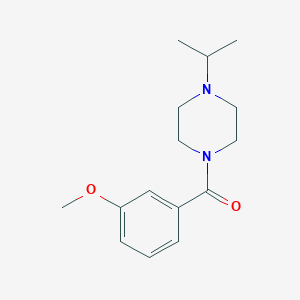
1-(4-Chlorobenzyl)-4-(4-methoxybenzoyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Chlorobenzyl)-4-(4-methoxybenzoyl)piperazine, also known as CBMP, is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of medicinal chemistry. CBMP is a piperazine derivative that has been synthesized through a multi-step process, and its unique chemical structure makes it a promising candidate for further research.
Wirkmechanismus
The exact mechanism of action of 1-(4-Chlorobenzyl)-4-(4-methoxybenzoyl)piperazine is not yet fully understood, but it is believed to act on the GABAergic system in the brain. 1-(4-Chlorobenzyl)-4-(4-methoxybenzoyl)piperazine has been shown to enhance the activity of GABA, an inhibitory neurotransmitter, which may contribute to its anxiolytic and anticonvulsant effects.
Biochemical and Physiological Effects:
1-(4-Chlorobenzyl)-4-(4-methoxybenzoyl)piperazine has been shown to have a range of biochemical and physiological effects in animal models. It has been shown to increase the levels of GABA in the brain, which may contribute to its anxiolytic and anticonvulsant effects. Additionally, 1-(4-Chlorobenzyl)-4-(4-methoxybenzoyl)piperazine has been shown to modulate the activity of several neurotransmitters, including serotonin, dopamine, and norepinephrine.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 1-(4-Chlorobenzyl)-4-(4-methoxybenzoyl)piperazine for lab experiments is its unique chemical structure, which makes it a promising candidate for further research. Additionally, 1-(4-Chlorobenzyl)-4-(4-methoxybenzoyl)piperazine has been shown to exhibit a range of pharmacological properties, which may make it useful for studying the GABAergic system and other neurotransmitter systems. However, one limitation of 1-(4-Chlorobenzyl)-4-(4-methoxybenzoyl)piperazine is its relatively low solubility in water, which may make it difficult to use in certain experimental setups.
Zukünftige Richtungen
There are several future directions for research on 1-(4-Chlorobenzyl)-4-(4-methoxybenzoyl)piperazine. One area of interest is its potential as a treatment for neuropathic pain, as it has been shown to exhibit analgesic properties in animal models. Additionally, further research is needed to fully understand the mechanism of action of 1-(4-Chlorobenzyl)-4-(4-methoxybenzoyl)piperazine and its effects on the GABAergic system. Finally, 1-(4-Chlorobenzyl)-4-(4-methoxybenzoyl)piperazine may have potential as a treatment for psychiatric disorders, such as anxiety and depression, and further research is needed to explore this possibility.
Synthesemethoden
The synthesis of 1-(4-Chlorobenzyl)-4-(4-methoxybenzoyl)piperazine involves a multi-step process that begins with the reaction of 4-chlorobenzyl chloride and piperazine in the presence of an organic base. This step is followed by the reaction of the resulting intermediate with 4-methoxybenzoyl chloride in the presence of a catalyst. The final product is obtained through purification and recrystallization.
Wissenschaftliche Forschungsanwendungen
1-(4-Chlorobenzyl)-4-(4-methoxybenzoyl)piperazine has been the subject of several scientific studies due to its potential applications in the field of medicinal chemistry. It has been shown to exhibit anticonvulsant, anxiolytic, and antidepressant properties in animal models. Additionally, 1-(4-Chlorobenzyl)-4-(4-methoxybenzoyl)piperazine has been investigated for its potential as a treatment for neuropathic pain and as an antipsychotic agent.
Eigenschaften
Produktname |
1-(4-Chlorobenzyl)-4-(4-methoxybenzoyl)piperazine |
|---|---|
Molekularformel |
C19H21ClN2O2 |
Molekulargewicht |
344.8 g/mol |
IUPAC-Name |
[4-[(4-chlorophenyl)methyl]piperazin-1-yl]-(4-methoxyphenyl)methanone |
InChI |
InChI=1S/C19H21ClN2O2/c1-24-18-8-4-16(5-9-18)19(23)22-12-10-21(11-13-22)14-15-2-6-17(20)7-3-15/h2-9H,10-14H2,1H3 |
InChI-Schlüssel |
DIWQIGYPLIMOMC-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C(=O)N2CCN(CC2)CC3=CC=C(C=C3)Cl |
Kanonische SMILES |
COC1=CC=C(C=C1)C(=O)N2CCN(CC2)CC3=CC=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-{[4-(3-Cyclopentylpropanoyl)-1-piperazinyl]methyl}phenyl methyl ether](/img/structure/B249048.png)

![1-[1-(2-Chlorobenzoyl)-4-piperidinyl]azepane](/img/structure/B249051.png)
![1-[1-(2-Chlorobenzoyl)-4-piperidinyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B249052.png)
![2-{4-[1-(Propan-2-yl)piperidin-4-yl]piperazin-1-yl}ethanol](/img/structure/B249053.png)
![2-{4-[1-(Butan-2-yl)piperidin-4-yl]piperazin-1-yl}ethanol](/img/structure/B249054.png)

![3-Methyl-1-[4-(4-phenylpiperazin-1-yl)piperidin-1-yl]butan-1-one](/img/structure/B249063.png)
![1-{[1-(2-Chlorobenzoyl)-3-piperidinyl]carbonyl}azepane](/img/structure/B249066.png)
![1-{[1-(3-Fluorobenzyl)-3-piperidinyl]carbonyl}azepane](/img/structure/B249067.png)
![1-({1-[4-(Methylsulfanyl)benzyl]-3-piperidinyl}carbonyl)azepane](/img/structure/B249071.png)
![1-{[1-(Phenylsulfonyl)-3-piperidinyl]carbonyl}azepane](/img/structure/B249073.png)